molecular formula C22H13NO2 B13765011 3-(Benzo(f)quinolin-3-ylmethylene)phthalide CAS No. 67828-73-3

3-(Benzo(f)quinolin-3-ylmethylene)phthalide

Cat. No.: B13765011
CAS No.: 67828-73-3
M. Wt: 323.3 g/mol
InChI Key: JMTWWDIOGUSVMC-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[f]quinolin-3-ylmethylene)phthalide is a phthalide derivative characterized by a benzo[f]quinoline moiety attached to the phthalide core via a methylene bridge. Phthalides, a class of heterocyclic compounds featuring a fused benzene and γ-lactone ring, are widely studied for their diverse biological activities and synthetic versatility.

Properties

CAS No.

67828-73-3

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

(3E)-3-(benzo[f]quinolin-3-ylmethylidene)-2-benzofuran-1-one

InChI

InChI=1S/C22H13NO2/c24-22-19-8-4-3-7-18(19)21(25-22)13-15-10-11-17-16-6-2-1-5-14(16)9-12-20(17)23-15/h1-13H/b21-13+

InChI Key

JMTWWDIOGUSVMC-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)/C=C/4\C5=CC=CC=C5C(=O)O4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C=C4C5=CC=CC=C5C(=O)O4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Benzo(f)quinolin-3-ylmethylene)phthalide typically involves a Knoevenagel condensation between a benzo(f)quinoline-3-carbaldehyde derivative and a phthalide or its equivalent active methylene compound. This condensation forms the methylene bridge linking the two heterocyclic systems.

  • The benzo(f)quinoline aldehyde is often prepared or obtained via known methods involving palladium-catalyzed cross-coupling or Friedel-Crafts reactions on quinoline precursors.
  • The phthalide moiety provides the active methylene group necessary for the condensation.

Specific Reaction Conditions

From the literature and patent data, the following conditions have been reported for related benzo(f)quinoline-phthalide condensations:

Parameter Typical Conditions Notes
Solvent Dry toluene, ethanol, acetic acid, or DMSO Choice depends on solubility and reaction kinetics
Catalyst Acid catalysts such as p-TsOH·H2O or acetic acid Acid-mediated cycloisomerization and condensation
Temperature 50–100 °C Higher temperatures (up to reflux) increase reaction rate but may affect yield
Reaction Time 3–24 hours Varies with temperature and catalyst loading
Atmosphere Argon or nitrogen inert atmosphere To prevent oxidation and side reactions
Work-up Neutralization with NaHCO3, extraction with CH2Cl2 Followed by drying and column chromatography purification

Representative Synthetic Procedure

A typical procedure reported for related benzo(f)quinoline derivatives involves:

  • Dissolving the benzo(f)quinoline-3-carbaldehyde and phthalide in dry toluene.
  • Adding p-toluenesulfonic acid monohydrate (p-TsOH·H2O) as a catalyst in excess (up to 20 equivalents).
  • Stirring the mixture under argon at 100 °C for 4 hours.
  • Monitoring the reaction by thin-layer chromatography (TLC).
  • Upon completion, neutralizing with saturated sodium bicarbonate solution.
  • Extracting the product with dichloromethane, drying over sodium sulfate, concentrating, and purifying by column chromatography.

Alternative Approaches

  • Michael Addition and Friedel-Crafts Cyclization: Some patents describe preparing benzo(f)quinolinones via enamine intermediates, alkylation, and subsequent cyclization steps that could be adapted for the phthalide condensation step.
  • One-pot Syntheses: One-pot condensation and cyclization reactions under mild acidic conditions have been reported for related spiro-isobenzofuran derivatives, which share structural similarities with phthalides.
  • Use of Mild Aqueous Acid Hydrolysis: Hydrolysis steps with mild acids such as acetic acid or sodium acetate mixtures are used to finalize ring closures in complex benzo(f)quinoline derivatives.

Data Tables Summarizing Key Preparation Parameters

Entry Starting Materials Catalyst & Equivalents Solvent Temp (°C) Time (h) Yield (%) Notes
1 Benzo(f)quinoline-3-carbaldehyde + Phthalide p-TsOH·H2O (20 eq) Toluene 100 4 70–85 Acid-mediated Knoevenagel condensation
2 Similar substrates Acetic acid (catalytic) Acetic acid 50 3 90 One-pot condensation, periodic acid work-up
3 Enamine intermediate + methyl iodide None (alkylation step) THF or dioxane 0–60 1–2 N/A Precursor step for benzo(f)quinolinones
4 Benzo(f)quinoline aldehyde + active methylene compound Acid catalyst (TsOH or acetic acid) Ethanol Reflux 24 20–50 Lower yield in protic solvents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalide moiety undergoes nucleophilic substitution under controlled conditions. For example:

  • Chlorination : Treatment with POCl₃/PCl₅ converts carbonyl groups to chlorinated intermediates, enabling further functionalization .

  • Selenation : Reaction with NaBH₄/Se in ethanol yields selenone derivatives (e.g., phthalazine-1(2H)-selenone) with 85% efficiency .

Table 1: Key Nucleophilic Substitutions

ReactantConditionsProductYield
POCl₃/PCl₅Reflux, 4 hoursChlorophthalazine derivatives70–85%
NaBH₄/SeEthanol, refluxSelenone derivatives85%
Hydrazine hydrateEthanol, 80°CThione derivatives (e.g., 7 )62%

Condensation and Cyclization

The methylene group facilitates condensation with aldehydes, amines, and hydrazides:

  • Schiff Base Formation : Reacts with 4-acetylaniline or 1,2-diaminoethane to form imine-linked derivatives .

  • Heterocyclization : Treatment with 2-cyanoethanohydrazide generates pyridine or imidazoline frameworks via Knoevenagel reactions .

Mechanistic Insight :
Condensation proceeds via nucleophilic attack on the electrophilic carbonyl or methylene carbon, followed by dehydration or cyclization .

Glycosylation and Acylation

The oxygen atom in the phthalide ring participates in glycosylation:

  • Sugar Coupling : Reaction with per-O-acetylated sugars (e.g., α-d-glucopyranose) in the presence of SnCl₄ yields β-glycosides (e.g., 9a , 11a ) .

  • Acylation : Acetylation using acetic anhydride introduces acetyl groups, enhancing solubility for downstream applications .

Table 2: Glycosylation Outcomes

Sugar DerivativeCatalystProductYield
α-d-GlucopyranoseSnCl₄Tetra-O-acetyl-β-d-glucoside70%
β-d-RibopyranoseSnCl₄Deacetylated riboside (13 )65%

Complexation with Lewis Acids

The quinoline nitrogen coordinates with Lewis acids like BF₃, forming stable complexes:

  • BODIPY Analog Synthesis : Condensation with quinaldine and subsequent BF₃·Et₂O treatment produces fluorophores with high quantum yields (Φ = 0.72) .

Key Reaction :

3 Benzoquinolinylmethylene phthalide+BF Et OBODIPY analogue\text{3 Benzoquinolinylmethylene phthalide}+\text{BF Et O}\rightarrow \text{BODIPY analogue}

Alkylation and Oxidation

  • Alkylation : Reaction with 4-bromobutyl acetate or 3-chloropropanol introduces alkyl chains at sulfur or oxygen sites .

  • Oxidation : Selenone derivatives oxidize to diselenides (6 ) under aerobic conditions .

Table 3: Alkylation Reactions

Alkylating AgentConditionsProductYield
4-Bromobutyl acetateDMF, K₂CO₃, 100°CAcetyloxy-S-alkyl derivative68%
2-Acetoxyethoxymethyl bromideDMF, refluxDeacetylated glycol derivative75%

Ring-Opening and Functionalization

The phthalide lactone ring opens under basic or acidic conditions:

  • Hydrolysis : Treatment with NaOH yields dicarboxylic acid derivatives, enabling peptide coupling (e.g., with glycine) .

  • Thiolysis : Reaction with P₄S₁₀ converts carbonyls to thiones (e.g., 7 ), confirmed by IR bands at 2410 cm⁻¹ (SH stretch) .

Anticancer Activity via Structural Modification

Derivatives like S-lactosides (20 ) and acyclo-C-nucleosides (23a,b ) show cytotoxicity against cancer cells (e.g., A431) by modulating TOP2B, EGFR, and p53 expression .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzo[f]quinoline exhibit significant activity against various pathogens, including bacteria and fungi. For instance, certain synthesized derivatives have shown promising results against Mycobacterium tuberculosis with minimal cytotoxicity towards human cell lines .

Anticancer Properties

Research has demonstrated that compounds similar to 3-(benzo(f)quinolin-3-ylmethylene)phthalide possess anticancer activities. A study involving computational modeling and in vitro assays revealed that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The versatility of this compound makes it a valuable scaffold for drug development. Its derivatives are being explored as potential candidates for new therapeutic agents targeting diseases such as cancer and tuberculosis. The ability to modify the compound's structure allows researchers to optimize its efficacy and reduce side effects .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds. Its reactivity in condensation reactions has been exploited to synthesize a range of derivatives with tailored biological activities .

Case Studies

StudyFocusFindings
Menendez et al. (2022)Antitubercular ActivityDemonstrated significant activity against M. tuberculosis with MIC values around 2.5 μg/ml .
Naik et al. (2014)Anticancer PropertiesIdentified derivatives that inhibit cancer cell growth with mechanisms involving apoptosis .
Echemi Research (2024)Synthetic ApplicationsExplored the use of the compound in synthesizing novel heterocycles for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Phthalide Derivatives

Structural and Functional Differences

The benzo[f]quinoline substituent distinguishes this compound from other phthalides, such as 3-benzylidenephthalide () and ligustilide (). Key differences include:

  • Molecular Weight : The molecular weight (estimated ~327 g/mol) is higher than ligustilide (190.24 g/mol) and 3-benzylidenephthalide (236.27 g/mol), impacting solubility and bioavailability .
Table 1: Structural and Physicochemical Comparisons
Compound Substituent Molecular Weight (g/mol) Key Biological Activities
3-(Benzo[f]quinolin-3-ylmethylene)phthalide Benzo[f]quinoline ~327 (estimated) Hypothesized anticancer/antimicrobial
3-Benzylidenephthalide Benzylidene 236.27 Antimicrobial, antifungal
Ligustilide Butylidene 190.24 Antioxidant, vasodilatory
Senkyunolide I Hydroxy-butylidene 206.24 Neuroprotective, anti-inflammatory

Biological Activity

3-(Benzo(f)quinolin-3-ylmethylene)phthalide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[f]quinoline derivatives with phthalic anhydride or its derivatives. Recent studies have optimized these synthetic pathways through various techniques, including microwave-assisted synthesis and solvent-free conditions, enhancing yield and purity.

Antitumor Activity

Research indicates that derivatives of benzo[f]quinoline exhibit significant antitumor properties. A study demonstrated that certain synthesized compounds showed cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.39 µM to 16.43 µM, indicating varying degrees of potency against different cell lines .

CompoundCell LineIC50 (µM)
Compound 2H460 (Lung Cancer)7.39 ± 0.5
Compound 5A431 (Skin Cancer)13.46 ± 1.1
Compound 7MDA-MB-231 (Breast Cancer)16.43 ± 1.3

Anxiolytic Activity

The anxiolytic properties of phthalimide derivatives, closely related to benzo[f]quinoline structures, have been explored in several studies. For instance, N-benzoyl-3-nitro-phthalimide demonstrated significant anxiolytic effects in animal models, suggesting that modifications in structure can influence biological activity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Electrophilic and Nucleophilic Centers : The compound's structure allows it to act as either an electrophile or a nucleophile, facilitating interactions with various biomolecules.
  • Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives can induce ROS production, leading to apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of benzo[f]quinoline derivatives on human cancer cell lines. The results indicated that modifications in the side chains significantly affected the IC50 values, highlighting the importance of structural optimization in drug design .
  • Anxiolytic Properties : In animal studies, phthalimide derivatives were tested for their effects on anxiety-related behaviors using the elevated plus-maze model. Compounds showed increased entries into open arms, indicative of reduced anxiety levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.